molecular formula C8H5ClF5NO B14906215 4-Chloro-3-(difluoromethyl)-5-(trifluoromethoxy)aniline

4-Chloro-3-(difluoromethyl)-5-(trifluoromethoxy)aniline

Cat. No.: B14906215
M. Wt: 261.57 g/mol
InChI Key: IZJWEKKOVRLHQW-UHFFFAOYSA-N
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Description

4-Chloro-3-(difluoromethyl)-5-(trifluoromethoxy)aniline is a fluorinated aromatic compound It is characterized by the presence of chloro, difluoromethyl, and trifluoromethoxy groups attached to an aniline ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-3-(difluoromethyl)-5-(trifluoromethoxy)aniline typically involves multiple steps, starting from commercially available precursors. . The chloro group is usually introduced through electrophilic aromatic substitution.

Industrial Production Methods

Industrial production methods for this compound may involve optimized reaction conditions to ensure high yield and purity. These methods often include the use of catalysts and controlled reaction environments to facilitate the desired transformations efficiently.

Chemical Reactions Analysis

Types of Reactions

4-Chloro-3-(difluoromethyl)-5-(trifluoromethoxy)aniline undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the nitro group (if present) to an amine group.

    Substitution: The chloro group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst are commonly used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce amines.

Scientific Research Applications

4-Chloro-3-(difluoromethyl)-5-(trifluoromethoxy)aniline has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-Chloro-3-(difluoromethyl)-5-(trifluoromethoxy)aniline involves its interaction with specific molecular targets. The presence of fluorine atoms enhances its lipophilicity, allowing it to interact with hydrophobic pockets in proteins or enzymes. This interaction can lead to inhibition or modulation of the target’s activity, affecting various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

  • 4-Chloro-3-(trifluoromethyl)aniline
  • 4-Chloro-3-(difluoromethyl)aniline
  • 4-Chloro-3-(trifluoromethoxy)aniline

Uniqueness

4-Chloro-3-(difluoromethyl)-5-(trifluoromethoxy)aniline is unique due to the simultaneous presence of chloro, difluoromethyl, and trifluoromethoxy groups. This combination imparts distinct chemical properties, such as increased stability and reactivity, making it valuable for specific applications in research and industry .

Properties

Molecular Formula

C8H5ClF5NO

Molecular Weight

261.57 g/mol

IUPAC Name

4-chloro-3-(difluoromethyl)-5-(trifluoromethoxy)aniline

InChI

InChI=1S/C8H5ClF5NO/c9-6-4(7(10)11)1-3(15)2-5(6)16-8(12,13)14/h1-2,7H,15H2

InChI Key

IZJWEKKOVRLHQW-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(C(=C1C(F)F)Cl)OC(F)(F)F)N

Origin of Product

United States

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